

An In-depth Technical Guide to Ammonium Tetraphenylborate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium tetraphenylborate*

Cat. No.: *B078499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ammonium tetraphenylborate, a salt composed of the ammonium cation ($[\text{NH}_4]^+$) and the tetraphenylborate anion ($[\text{B}(\text{C}_6\text{H}_5)_4]^-$), is a compound of significant interest in various chemical and analytical applications. Its utility primarily stems from its low solubility in aqueous solutions, a property exploited for the gravimetric and potentiometric determination of ammonium and potassium ions. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **ammonium tetraphenylborate**, supplemented with experimental protocols and data presented for clarity and practical use.

Core Chemical and Physical Properties

Ammonium tetraphenylborate is a white, crystalline solid.^[1] The compound is stable under normal laboratory conditions. Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₄ BN	[1][2]
Molecular Weight	337.27 g/mol	[1][3]
Appearance	White powder	[1]
Melting Point	220 °C (decomposes)	[1]
Solubility in Water	Very slightly soluble. Reported values at 298 K vary, including 1.07 x 10 ⁻⁴ mol dm ⁻³ and 2.88 x 10 ⁻⁴ mol dm ⁻³ .[4]	[4]
Solubility in Organic Solvents	Soluble in acetone and acetonitrile. Can be recrystallized from acetone/water mixtures.	
CAS Number	14637-34-4	[1][2][3]

Structural Characteristics

The structural integrity and properties of **ammonium tetraphenylborate** are dictated by the ionic interaction between the ammonium cation and the large, sterically hindered tetraphenylborate anion.

Crystal Structure

The crystal structure of **ammonium tetraphenylborate** has been determined by neutron diffraction.[2][5][6] The compound crystallizes in the tetragonal space group I-42m.[2] The ammonium ion is situated at a site of D_{2d} symmetry and is surrounded by four phenyl rings from neighboring tetraphenylborate anions.[5][6] This arrangement facilitates the formation of short N⁺—H···π hydrogen bonds between the ammonium protons and the aromatic rings.[2][5]

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference(s)
Tetragonal	I -4 2 m	11.1208	11.1208	8.0033	90.00	90.00	90.00	[2]

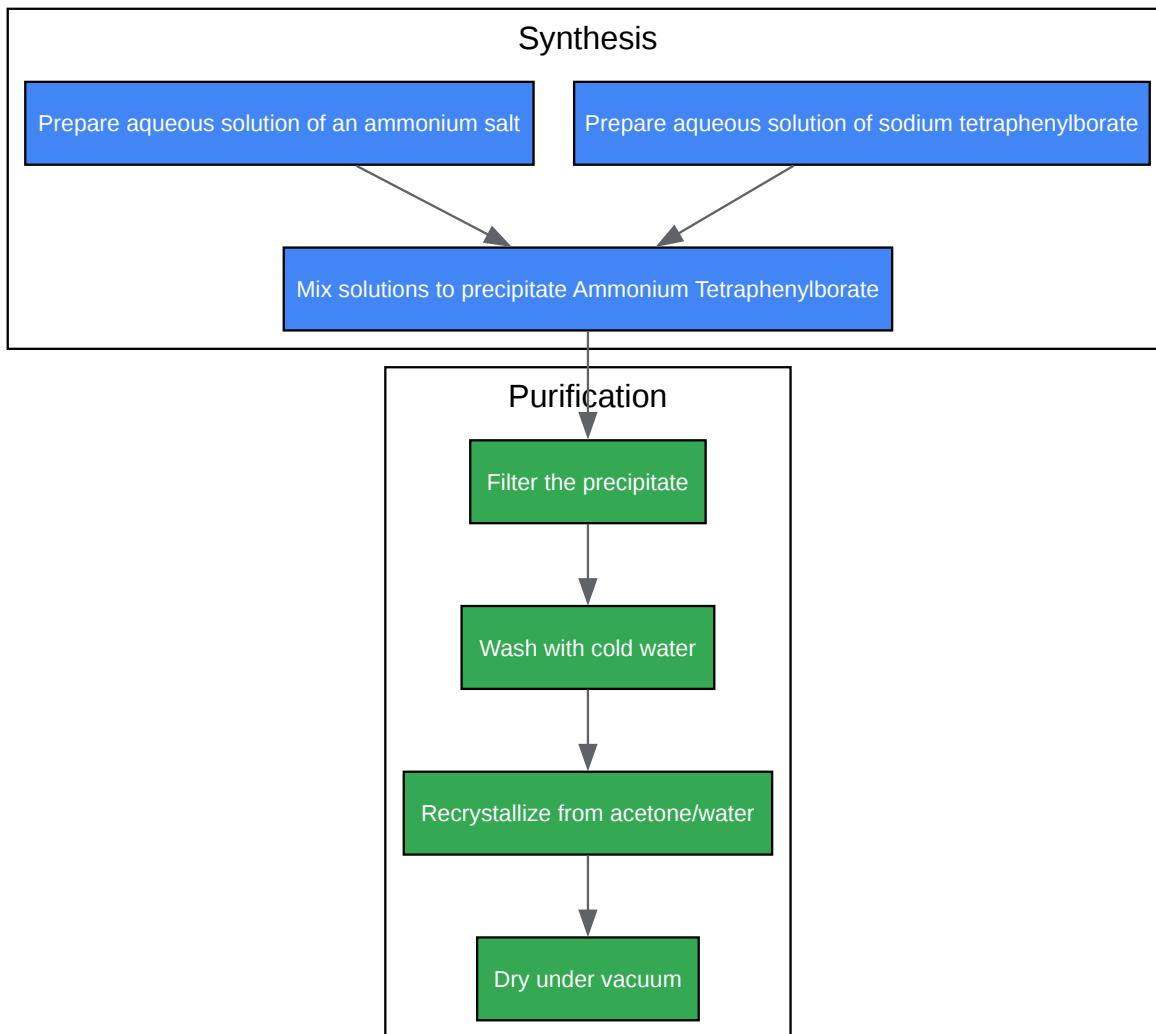
Spectroscopic Properties

Infrared (IR) Spectroscopy: The infrared spectrum of **ammonium tetraphenylborate** is a key tool for its characterization. A notable feature is the N-H deformation vibration band which appears around 1405 cm^{-1} .^[7] This band is utilized for the quantitative determination of ammonium ions, as alkali metal tetraphenylborates do not absorb at this frequency.^[7] The N-H stretching vibrations are observed in the region of 3200 cm^{-1} .^[8] Studies at low temperatures have provided detailed insights into the vibrational modes of the ammonium ion within the crystal lattice.^{[5][8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data in the search results is for other tetraphenylborate salts, the principles can be extended. ^1H NMR would show signals corresponding to the ammonium protons and the phenyl protons of the tetraphenylborate anion. ^{13}C NMR would show signals for the aromatic carbons. ^{11}B NMR spectroscopy can be used to confirm the boron environment.^{[10][11][12]}

Experimental Protocols

Synthesis of Ammonium Tetraphenylborate


The synthesis of **ammonium tetraphenylborate** is typically achieved through a precipitation reaction by mixing aqueous solutions of an ammonium salt and sodium tetraphenylborate.^{[13][14]}

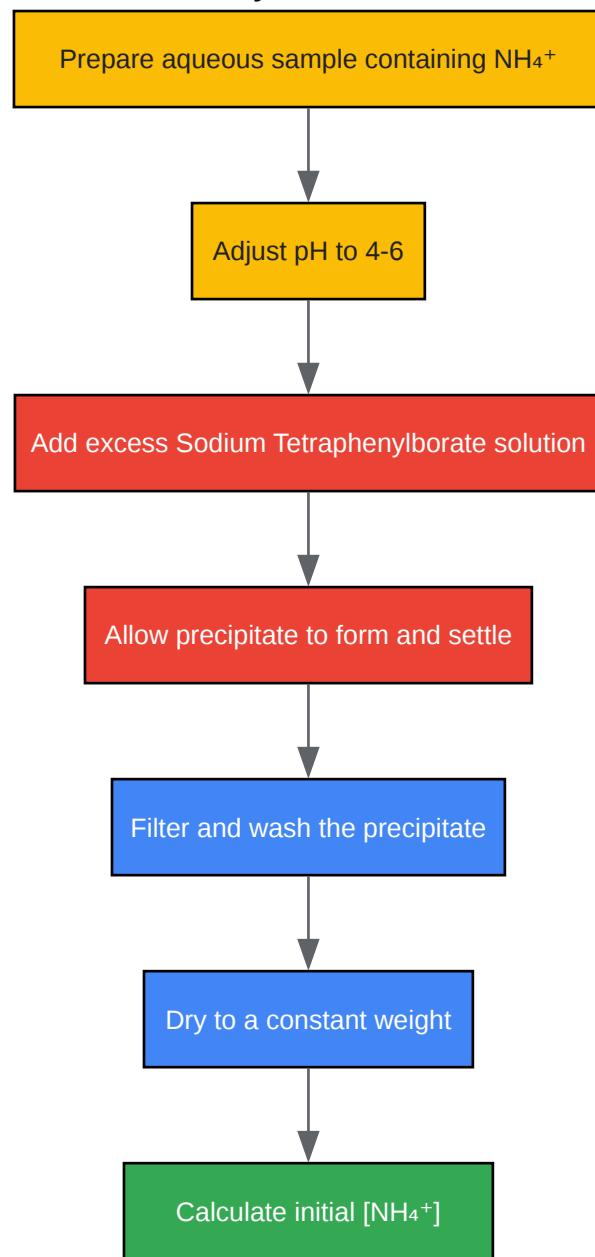
Methodology:

- Solution Preparation: Prepare a slightly acidic aqueous solution of an ammonium salt (e.g., ammonium chloride). Separately, prepare an aqueous solution of sodium tetraphenylborate.

- Precipitation: Add the sodium tetraphenylborate solution to the ammonium salt solution with stirring. An immediate, thick, white precipitate of **ammonium tetraphenylborate** will form. To ensure complete precipitation, a slight excess of the sodium tetraphenylborate solution can be added.
- Isolation: The precipitate, which is non-gelatinous and granular, can be easily collected by filtration.[13]
- Purification: The collected solid can be washed with cold water to remove any soluble impurities. For higher purity, the **ammonium tetraphenylborate** can be recrystallized from an acetone-water mixture or acetonitrile.[13]
- Drying: The purified crystals should be dried under vacuum to remove residual solvent.

Synthesis and Purification of Ammonium Tetraphenylborate

[Click to download full resolution via product page](#)*Synthesis and purification workflow for **ammonium tetraphenylborate**.*


Gravimetric Determination of Ammonium

The low solubility of **ammonium tetraphenylborate** in water forms the basis for a quantitative analytical method to determine the concentration of ammonium ions in a sample.

Methodology:

- Sample Preparation: An aqueous sample containing an unknown concentration of ammonium ions is prepared. The pH of the solution should be adjusted to be slightly acidic (pH 4-6).[\[13\]](#)
- Precipitation: A solution of sodium tetraphenylborate of known concentration is added in excess to the sample solution to ensure complete precipitation of the ammonium ions as **ammonium tetraphenylborate**.[\[13\]](#)
- Digestion: The mixture is allowed to stand to allow the precipitate to fully form and settle.[\[13\]](#)
- Filtration and Washing: The precipitate is collected on a pre-weighed filter paper and washed with small portions of cold water to remove any co-precipitated impurities.
- Drying and Weighing: The filter paper with the precipitate is dried to a constant weight in an oven at a suitable temperature.
- Calculation: The mass of the dried **ammonium tetraphenylborate** precipitate is used to calculate the original concentration of ammonium ions in the sample.

Gravimetric Analysis of Ammonium Ions

[Click to download full resolution via product page](#)

Experimental workflow for the gravimetric determination of ammonium ions.

Applications in Research and Development

The primary application of **ammonium tetraphenylborate** in research and drug development lies in its utility as a precipitating agent.[\[14\]](#)[\[15\]](#) This property is valuable for:

- Quantitative Analysis: As detailed above, it is used for the precise determination of ammonium and potassium ions, which can be critical in various biological and pharmaceutical samples.
- Ion-Selective Electrodes: Tetraphenylborate salts are used in the construction of ion-selective electrodes, which are important tools in drug analysis and formulation development.
- Synthesis: It can serve as a source of the tetraphenylborate anion for the synthesis of other tetraphenylborate salts with different cations, which may have specific solubilities or other properties desired in organic and organometallic synthesis.[\[14\]](#)

In conclusion, **ammonium tetraphenylborate** is a well-characterized compound with distinct chemical and structural features that underpin its important applications in analytical chemistry. Its straightforward synthesis and predictable reactivity make it a valuable reagent for researchers and scientists in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Ammonium Tetraphenylborate CAS #: 14637-34-4 [eforu-chemical.com]
2. Ammonium tetraphenylborate | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. scbt.com [scbt.com]
4. srdata.nist.gov [srdata.nist.gov]
5. researchgate.net [researchgate.net]
6. cdnsciencepub.com [cdnsciencepub.com]
7. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. AMMONIUM TETRAPHENYLBORATE(14637-34-4) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 14. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 15. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ammonium Tetraphenylborate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078499#ammonium-tetraphenylborate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com